3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Description
3,6-Diethyl 2-(2-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with two ethyl ester groups at positions 3 and 6 and a 2-fluorobenzamido moiety at position 2. The ethyl ester groups contribute to lipophilicity, while the 2-fluorobenzamido substituent introduces electron-withdrawing effects, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
diethyl 2-[(2-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-13-9-10-23(20(26)28-4-2)11-15(13)29-18(16)22-17(24)12-7-5-6-8-14(12)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPECHPZUKLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the addition of ethyl groups and the formation of the benzamido moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzamido group to an amine.
Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the thienopyridine ring, while substitution reactions could result in various derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-(2-FLUOROBENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzamido group may facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thienopyridine ring structure is known to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and synthetic methodologies.
Structural Analogues from Evidence
a) Ethyl 2-(2-Chloroacetamido)-6-Ethyl-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride ()
- Molecular Formula : C₁₆H₁₅ClN₂O
- Molecular Weight : 286.76 g/mol
- Substituents : Chloroacetamido group at position 2, ethyl ester at position 3, and an ethyl group at position 4.
- Key Differences : The chloroacetamido group (vs. fluorobenzamido in the target) reduces steric bulk but retains electron-withdrawing properties. The absence of a second ethyl ester (only one at position 3) lowers molecular weight compared to the target’s diethyl ester system .
b) Ethyl 2-Amino-6-Butanoyl-Thieno[2,3-c]Pyridine-3-Carboxylate ()
- Molecular Formula : C₁₄H₂₀N₂O₃S
- Molecular Weight : 296.39 g/mol
- Substituents: Amino group at position 2 and butanoyl at position 5.
- Key Differences: The amino group enhances nucleophilicity, while the butanoyl chain increases hydrophobicity. The lack of fluorinated aromatic substituents reduces electronic complexity compared to the target compound .
c) (2Z)-2-(2,4,6-Trimethylbenzylidene)-Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Example : Compound 11a (C₂₀H₁₀N₄O₃S, MW 386 g/mol).
- Substituents : Trimethylbenzylidene and methylfuran groups.
- Key Differences: The thiazolo[3,2-a]pyrimidine core (vs. thieno[2,3-c]pyridine) alters ring aromaticity and conjugation. The methylfuran substituent introduces oxygen-based heterocyclic character absent in the target compound .
Comparative Data Table
Functional Group Impact Analysis
- Fluorobenzamido vs.
- Diethyl Esters vs. Monoethyl Esters: The dual ethyl esters in the target compound increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems compared to monoester analogues .
- Thieno vs. Thiazolo Cores: The thieno[2,3-c]pyridine core offers sulfur-based aromaticity, while thiazolo[3,2-a]pyrimidine derivatives (e.g., 11a) incorporate nitrogen and sulfur, altering π-electron distribution and binding affinities .
Biological Activity
The compound 3,6-Diethyl 2-(2-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a thieno[2,3-c]pyridine core and fluorobenzamido substitution, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure. The presence of diethyl groups and the fluorobenzamido moiety enhances its chemical reactivity and potential interactions with biological targets.
Structural Formula
Key Features
- Thieno[2,3-c]pyridine core : Contributes to its pharmacological properties.
- Fluorobenzamido group : May enhance lipophilicity and receptor binding.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway.
- Case Study : In vitro studies demonstrated that derivatives of thieno[2,3-c]pyridine significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis .
Enzyme Inhibition
The biological activity of this compound may extend to enzyme inhibition:
- Target Enzymes : Potential inhibitors of enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
- Inhibition Studies : Preliminary data suggest that the compound can inhibit specific kinases implicated in tumor growth .
Data Table: Summary of Biological Activities
Q & A
Q. How are stability and degradation profiles assessed under varying conditions?
- Forced Degradation Studies :
- Thermal Stress : Heat at 40–80°C for 24–72 hours; monitor decomposition via HPLC.
- Photolytic Stress : Expose to UV light (320–400 nm) to identify photo-labile groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
